Voxvoganan, also known as LTX-109, is a synthetic antimicrobial peptide that has garnered attention for its efficacy against various bacterial and fungal infections, including those caused by Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. This compound is particularly relevant in the context of increasing antibiotic resistance, making it a valuable subject of research in the field of antimicrobial therapies.
Voxvoganan falls under the category of synthetic antimicrobial peptides. These peptides are engineered to mimic natural defense mechanisms found in various organisms, providing a novel approach to combatting infections that are resistant to conventional antibiotics.
The synthesis of Voxvoganan employs standard peptide synthesis techniques, primarily solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptide chains on a solid support, facilitating the formation of peptide bonds between amino acids.
Voxvoganan's molecular formula is , with a specific InChI Key of ZVOYWSKEBVVLGW-ZDCRTTOTSA-N. The structure features a complex arrangement of amino acids that contribute to its antimicrobial properties.
Voxvoganan undergoes various chemical reactions typical for peptides, including hydrolysis and oxidation under certain conditions. Its reactivity is primarily influenced by the functional groups present in its amino acid constituents.
The stability of Voxvoganan can be affected by environmental factors such as pH and temperature, which can lead to degradation or altered activity against microbial targets.
Voxvoganan exerts its antimicrobial effects through several mechanisms:
Research indicates that Voxvoganan demonstrates significant activity against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum potential.
Voxvoganan is primarily researched for its potential applications in treating:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3